Cas no 1711-10-0 (3-Iodobenzoyl chloride)

3-Iodobenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-iodobenzoyl chloride
- m-Iodobenzoyl chloride
- Benzoylchloride,3-iodo-
- 3-Iodobenzoic acid chloride
- 3-Iodobenzoyl chloride, 97+%
- 3-Iodobenzoylchloride
- 3-iodo-benzoyl chloride
- Benzoyl chloride, 3-iodo-
- NSC93251
- 3-iodo benzoyl chloride
- Benzoyl chloride,3-iodo-
- NCIOpen2_005900
- DTELTOREECFDBC-UHFFFAOYSA-N
- 3-Iodobenzoyl chloride, AldrichCPR
- NSC-93251
- STR09650
- NSC 93251
- NS00025615
- UNII-X9F9HN364B
- EINECS 216-979-4
- BENZOYL CHLORIDE, M-IODO-
- X9F9HN364B
- SCHEMBL40374
- FT-0615899
- MFCD02093934
- Benzoylchloride,3-iodo-;M-Iodobenzoyl chloride
- 1711-10-0
- A20370
- Ethyl2-methyl-4-pentenoate
- D91195
- AKOS009159341
- AM20030144
- 4-Oxo-1,2-piperidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester?
- I0720
- BAA71110
- DTXSID70169012
- DTXCID1091503
- 3-Iodobenzoyl chloride
-
- MDL: MFCD02093934
- Inchi: 1S/C7H4ClIO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H
- InChI Key: DTELTOREECFDBC-UHFFFAOYSA-N
- SMILES: IC1=C([H])C([H])=C([H])C(C(=O)Cl)=C1[H]
- BRN: 1860418
Computed Properties
- Exact Mass: 265.90000
- Monoisotopic Mass: 265.9
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 17.1
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Yellow solid.
- Density: 1.932
- Melting Point: 23-25°C
- Boiling Point: 146°C(lit.)
- Flash Point: 124 ºC
- Refractive Index: 1.6415
- Water Partition Coefficient: Reacts with water.
- PSA: 17.07000
- LogP: 2.67020
- Sensitiveness: Moisture & Light Sensitive
- Solubility: Response.
3-Iodobenzoyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazardous Material transportation number:UN 3261
- Hazard Category Code: 34-41
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Packing Group:II
- HazardClass:8
- Safety Term:S26;S36/37/39;S45
- Packing Group:II
- Risk Phrases:R34
- PackingGroup:II
3-Iodobenzoyl chloride Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Iodobenzoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OI769-200mg |
3-Iodobenzoyl chloride |
1711-10-0 | 98% | 200mg |
¥91.0 | 2022-05-30 | |
eNovation Chemicals LLC | D955806-5g |
3-IODOBENZOYL CHLORIDE |
1711-10-0 | 98% | 5g |
$105 | 2024-06-07 | |
eNovation Chemicals LLC | D955806-25g |
3-IODOBENZOYL CHLORIDE |
1711-10-0 | 98% | 25g |
$170 | 2024-06-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157680-5G |
3-Iodobenzoyl chloride |
1711-10-0 | >98.0%(GC) | 5g |
¥319.90 | 2023-09-02 | |
abcr | AB180352-5 g |
3-Iodobenzoyl chloride, 95%; . |
1711-10-0 | 95% | 5g |
€127.00 | 2023-06-23 | |
Alichem | A013032556-500mg |
3-Iodobenzoyl chloride |
1711-10-0 | 97% | 500mg |
847.60 USD | 2021-06-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OI769-5g |
3-Iodobenzoyl chloride |
1711-10-0 | 98% | 5g |
¥920.0 | 2022-05-30 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0720-5G |
3-Iodobenzoyl Chloride |
1711-10-0 | >98.0%(GC)(T) | 5g |
¥280.00 | 2024-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OI769-1g |
3-Iodobenzoyl chloride |
1711-10-0 | 98% | 1g |
¥95.8 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OI769-5g |
3-Iodobenzoyl chloride |
1711-10-0 | 98% | 5g |
¥406.0 | 2023-09-02 |
3-Iodobenzoyl chloride Related Literature
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1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenesPeter H. Gore,Stewart Thorburn,David J. Weyell J. Chem. Soc. Perkin Trans. 1 1973 2940
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Sanwang Li,Filip Cuyckens,Frederic Lynen,Frank Vanhaecke J. Anal. At. Spectrom. 2019 34 708
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Xiaofeng Bao,Yanyan Jin,Xiaolu Liu,Hong Liao,Luyong Zhang,Tao Pang RSC Adv. 2014 4 6761
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Danielle M. Stacy,Sebastian T. Le Quement,Casper L. Hansen,Janie W. Clausen,Tim Tolker-Nielsen,Jacob W. Brummond,Michael Givskov,Thomas E. Nielsen,Helen E. Blackwell Org. Biomol. Chem. 2013 11 938
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Shih-Chun Lo,Ruth E. Harding,Edward Brightman,Paul L. Burn,Ifor D. W. Samuel J. Mater. Chem. 2009 19 3213
Additional information on 3-Iodobenzoyl chloride
3-Iodobenzoyl Chloride: A Comprehensive Overview
3-Iodobenzoyl chloride, also known by its CAS number 1711-10-0, is a versatile organic compound with significant applications in various fields of chemistry. This compound, which belongs to the family of aryl chlorides, has garnered attention due to its unique chemical properties and wide-ranging utility in both academic and industrial settings. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements associated with 3-iodobenzoyl chloride.
The molecular structure of 3-iodobenzoyl chloride comprises a benzene ring substituted with an iodine atom at the meta position and a carbonyl chloride group (-COCl) attached to the para position. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The presence of the iodine atom introduces additional reactivity, particularly in nucleophilic aromatic substitution reactions, which has been extensively exploited in the development of novel pharmaceuticals and agrochemicals.
Recent studies have highlighted the role of 3-iodobenzoyl chloride in the synthesis of bioactive molecules. For instance, researchers have employed this compound as a key intermediate in the construction of heterocyclic frameworks, which are pivotal in drug discovery. The ability of 3-iodobenzoyl chloride to undergo various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has further expanded its utility in constructing complex molecular architectures. These advancements underscore the importance of 3-iodobenzoyl chloride in modern organic chemistry.
In addition to its role in drug discovery, 3-iodobenzoyl chloride has found applications in materials science. Its participation in polymerization reactions has led to the development of novel polymeric materials with tailored properties. For example, researchers have utilized this compound to synthesize polycarbonates and polyamides with enhanced thermal stability and mechanical strength. These materials hold promise for use in high-performance applications such as aerospace and automotive industries.
The synthesis of 3-iodobenzoyl chloride typically involves the chlorination of 3-iodobenzoic acid under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes for its production. For instance, the use of transition metal catalysts has significantly improved the yield and purity of 3-iodobenzoyl chloride, making it more accessible for large-scale applications.
In conclusion, 3-iodobenzoyl chloride, with its unique chemical properties and diverse applications, remains a cornerstone in organic synthesis. Its role as an intermediate in drug discovery, materials science, and other fields continues to evolve with advancements in synthetic methodologies. As research progresses, we can expect even more innovative uses for this remarkable compound.
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